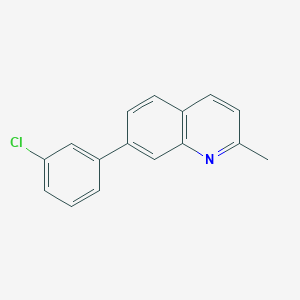![molecular formula C9H10N2O2S B10845441 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol](/img/structure/B10845441.png)
7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
準備方法
The synthesis of 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiophenol with 2-bromoethylamine hydrobromide under basic conditions to form the desired benzothiazole derivative. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the formation of the benzothiazole ring .
Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds, purification steps, and final product isolation. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .
化学反応の分析
7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted benzothiazole derivatives .
科学的研究の応用
Biology: It exhibits biological activities such as antibacterial, antifungal, and anticancer properties, making it a candidate for drug development and therapeutic research.
Medicine: The compound has shown promise in preclinical studies for its potential use in treating diseases such as cancer and infections due to its ability to interact with specific biological targets.
Industry: Benzothiazole derivatives, including 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol, are used in the production of dyes, rubber accelerators, and other industrial chemicals
作用機序
The mechanism of action of 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of kinases or other signaling proteins, thereby disrupting cellular pathways that promote cancer cell growth and survival .
類似化合物との比較
Similar compounds to 7-(2-Aminoethyl)benzo[d]thiazole-2,4-diol include other benzothiazole derivatives such as:
7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine: Known for its anticancer properties.
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazole-2-amine: Exhibits anti-inflammatory and anticancer activities.
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide: Shows anti-inflammatory and analgesic effects
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
特性
分子式 |
C9H10N2O2S |
|---|---|
分子量 |
210.26 g/mol |
IUPAC名 |
7-(2-aminoethyl)-4-hydroxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2O2S/c10-4-3-5-1-2-6(12)7-8(5)14-9(13)11-7/h1-2,12H,3-4,10H2,(H,11,13) |
InChIキー |
YPLJLRNXOFWVTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1CCN)SC(=O)N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


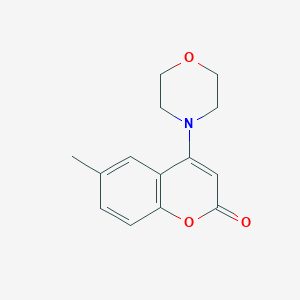
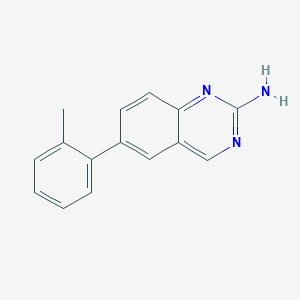
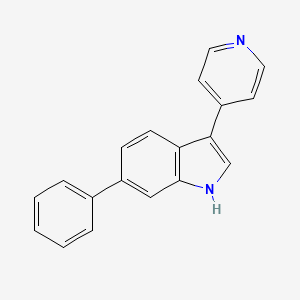

![9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one](/img/structure/B10845384.png)

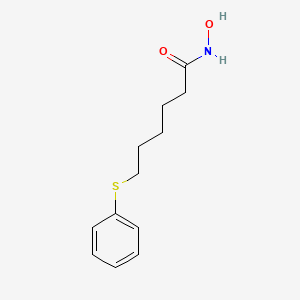
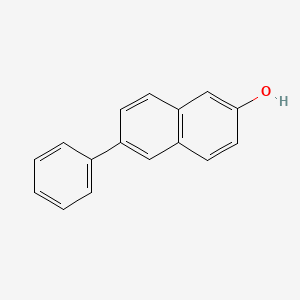

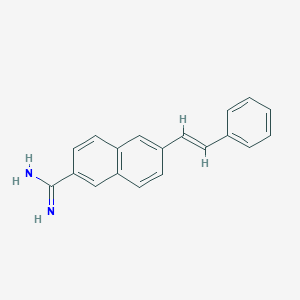

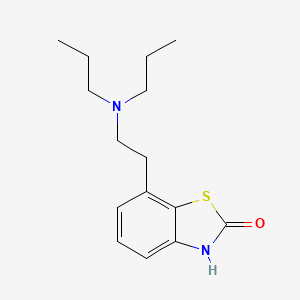
![7-[2-(1H-Imidazol-1-yl)ethoxy]-2H-chromen-2-one](/img/structure/B10845463.png)
